molecular formula C17H13ClN2OS2 B2974249 N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896356-29-9

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2974249
CAS RN: 896356-29-9
M. Wt: 360.87
InChI Key: SVAPBYLAMLOPKZ-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, also known as CTB, is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. CTB belongs to the class of thiazole derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Anticancer Properties

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide derivatives have been investigated for their anticancer activities. A study designed and synthesized a series of such compounds, evaluating their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent anticancer activities, with some derivatives outperforming reference drugs like etoposide in inhibiting cancer cell growth (Ravinaik et al., 2021). Another study synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activity against melanoma, leukemia, cervical, and breast cancer cell lines, highlighting the promising nature of these compounds as anticancer agents (Tiwari et al., 2017).

Supramolecular Applications

The role of methyl functionality and S⋯O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been explored. Certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interaction, N–H⋯N, and S⋯O interactions. This indicates potential applications in developing supramolecular materials with specific gelation properties (Yadav & Ballabh, 2020).

Antimicrobial Activity

Research into N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide derivatives has also extended into antimicrobial applications. Several studies have synthesized and tested these compounds against a range of bacterial and fungal pathogens. The antimicrobial activity was found to be influenced by the presence and position of substituents on the phenyl ring, with specific derivatives demonstrating significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential for developing novel antimicrobial agents based on these structures (Limban et al., 2011).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAPBYLAMLOPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide

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